molecular formula C16H24N4O2 B2591799 N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide CAS No. 1211044-76-6

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide

Cat. No.: B2591799
CAS No.: 1211044-76-6
M. Wt: 304.394
InChI Key: XAVYJWYHBPNZFH-UHFFFAOYSA-N
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Description

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Scientific Research Applications

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate starting materials such as 2-chloropyrimidine with pyrrolidine under basic conditions.

    Ether Formation: The pyrimidine derivative is then reacted with an appropriate alkylating agent, such as 2-bromoethanol, to form the ether linkage.

    Amide Formation: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
  • N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is unique due to its specific structural features, such as the cyclopentanecarboxamide moiety and the pyrimidine ring with a pyrrolidine substituent

Properties

IUPAC Name

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c21-16(13-5-1-2-6-13)17-7-10-22-15-11-14(18-12-19-15)20-8-3-4-9-20/h11-13H,1-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVYJWYHBPNZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCOC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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